REACTION_CXSMILES
|
ClCC(O)=[O:4].[C:6]1([CH3:21])[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[C:14](=[O:20])[NH:15][C:16](=S)[NH:17][CH:18]=2)[CH:7]=1>Cl>[C:6]1([CH3:21])[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[C:14](=[O:20])[NH:15][C:16](=[O:4])[NH:17][CH:18]=2)[CH:7]=1
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)OC=1C(NC(NC1)=S)=O)C
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 35 hours
|
Duration
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35 h
|
Type
|
FILTRATION
|
Details
|
filtered while still hot
|
Type
|
WASH
|
Details
|
The resulting white solid was washed well with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)OC=1C(NC(NC1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |